1-(5-Bromo-2-chlorophenyl)propan-1-amine
Overview
Description
“1-(5-Bromo-2-chlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11BrClN . It is a derivative of propan-1-amine , which is a class of organic compounds known for their properties and uses in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with bromine and chlorine atoms attached to the other .Scientific Research Applications
Synthesis and Structural Analysis
One study detailed the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing a process that involves the reaction of chloral with substituted anilines, leading to various products depending on reaction conditions. This synthesis route, involving intermediates that could relate to the broader family of compounds including "1-(5-Bromo-2-chlorophenyl)propan-1-amine," highlights the diverse potential for creating compounds with specific structural and spectroscopic properties (Issac & Tierney, 1996).
Environmental Contaminants
Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs), which could share structural similarities or environmental relevance with bromo-chlorophenyl compounds, discusses their formation as contaminants in flame retardants and during combustion processes. The toxicological profile and environmental impact of these compounds, including their potential human and wildlife health effects, are extensively reviewed, offering insights into the broader implications of brominated and chlorinated compounds in the environment (Mennear & Lee, 1994).
Reductive Amination Processes
A review on reductive amination processes employing hydrogen as the reducing agent provides insight into the synthesis of primary, secondary, and tertiary alkyl amines from aldehydes, ketones, or amines. This process is fundamental in producing key functional groups in pharmaceuticals and other chemicals, potentially including the synthesis routes for "this compound" or related compounds (Irrgang & Kempe, 2020).
Amine-functionalized Materials
The development and applications of amine-functionalized metal–organic frameworks (MOFs) for CO2 capture and separation processes highlight the significance of amine groups in environmental and catalytic applications. This research area could provide a contextual backdrop for the functionalities of compounds like "this compound," emphasizing the utility of amine groups in advanced material sciences (Lin, Kong, & Chen, 2016).
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIJZRRVGOCJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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